molecular formula C6H13N B1315356 N-propylcyclopropanamine CAS No. 73121-93-4

N-propylcyclopropanamine

Cat. No. B1315356
CAS RN: 73121-93-4
M. Wt: 99.17 g/mol
InChI Key: DAOWJXCNVJBLNI-UHFFFAOYSA-N
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Description

N-propylcyclopropanamine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.18 . The IUPAC name for this compound is N-propylcyclopropanamine . The InChI code for N-propylcyclopropanamine is 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .


Molecular Structure Analysis

The molecular structure of N-propylcyclopropanamine consists of a cyclopropane ring with a propyl group and an amine group attached . The exact structure can be represented by the InChI code: 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

N-propylcyclopropanamine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of N-propylcyclopropanamine are 99.104799419 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 7 .

Scientific Research Applications

Analytical Characterization and Synthesis

  • Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, closely related to N-propylcyclopropanamine, using various analytical methods. They developed a method for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).

  • Syntheses and Analytical Characterizations : Wallach et al. (2016) described the syntheses of N-alkyl-arylcyclohexylamines, including N-propyl variants, providing valuable insights into their structural and analytical properties (Wallach et al., 2016).

Biological and Neurological Applications

  • Neuroprotective Effects of Metabolites : Jiang et al. (2016) explored the neuroprotective effects of clozapine metabolites. Although not directly linked to N-propylcyclopropanamine, this research highlights the broader context of cyclopropylamine derivatives in neuroprotection (Jiang et al., 2016).

  • Impact on Nerve Cells in Zebrafish : A study by Zhang Jie et al. (2009) used Trans-2-phenylcyclopropylamine, a compound related to N-propylcyclopropanamine, to explore its effects on nerve cells in zebrafish, shedding light on the molecular mechanisms of its action (Zhang Jie et al., 2009).

Miscellaneous Applications

  • Use in Imaging Studies : Narendran et al. (2010) conducted a study using a compound similar to N-propylcyclopropanamine, demonstrating its potential in imaging dopamine receptors in the human brain (Narendran et al., 2010).

  • (2017) explored the therapeutic effects of psilocybin, a serotonergic hallucinogen. While not directly related to N-propylcyclopropanamine, this research offers insight into the potential therapeutic applications of hallucinogenic compounds in general, which could be relevant for similar structures like N-propylcyclopropanamine (Johnson & Griffiths, 2017).

Chemical Neuroscience

  • DARK Classics in Chemical Neuroscience : Lakstygal et al. (2019) discussed the use and clinical importance of anticholinergic drugs, including compounds structurally similar to N-propylcyclopropanamine, providing a broader understanding of how such compounds can modulate the central nervous system (Lakstygal et al., 2019)

properties

IUPAC Name

N-propylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWJXCNVJBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477430
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylcyclopropanamine

CAS RN

73121-93-4
Record name N-propylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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